3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALLSGFGXDBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically starts from appropriately substituted pyrazole or pyrimidine precursors, followed by cyclization and selective halogenation steps. The key features include:
- Construction of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions.
- Introduction of bromine at position 3 and chlorine atoms at positions 5 and 7.
- Methyl substitution at position 6, often introduced via methylated precursors or methylation reactions.
Cyclization Strategies
The pyrazolo[1,5-a]pyrimidine ring system is commonly formed through cyclization reactions involving:
- 3-substituted-5-amino-1H-pyrazoles reacting with β-dicarbonyl compounds (e.g., 2-acetylcyclopentanone, 2-ethoxycarbonylcyclopentanone).
- Condensation reactions under reflux or microwave-assisted solvent-free conditions to enhance yield and reduce reaction time.
- The regioselectivity of cyclization is influenced by the nature of the β-dicarbonyl compound, affecting the final substitution pattern on the heterocyclic ring.
These methods provide high yields and excellent functional group tolerance, making them efficient for synthesizing complex pyrazolo[1,5-a]pyrimidines, including halogenated derivatives.
Halogenation Techniques
Selective bromination and chlorination are critical for obtaining this compound. The halogenation steps generally involve:
- Bromination at position 3 using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Chlorination at positions 5 and 7 often achieved via electrophilic aromatic substitution using chlorine sources like sulfuryl chloride or chlorine gas.
- Reaction conditions are optimized to prevent over-halogenation or undesired substitution.
Microwave-Assisted Synthesis
Recent advances include microwave-assisted cyclization and halogenation, which offer:
- Faster reaction times (minutes versus hours in conventional heating).
- Higher yields and cleaner reactions due to solvent-free or minimal solvent conditions.
- Enhanced regioselectivity and functional group tolerance.
Microwave-assisted methods have been successfully applied to synthesize various pyrazolo[1,5-a]pyrimidine derivatives, including those with halogen substituents.
Detailed Research Findings and Data
Representative Synthetic Route Example
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cyclization | 3-substituted-5-amino-1H-pyrazole + β-dicarbonyl compound, ethanol, reflux or microwave irradiation (120 °C, 20 min) | 85-92 | Microwave irradiation improves yield and reduces time |
| 2. Bromination | NBS or Br2, solvent (e.g., dichloromethane), 0-25 °C | 90-95 | Selective bromination at position 3 |
| 3. Chlorination | Sulfuryl chloride or Cl2 gas, solvent (e.g., chloroform), room temperature | 88-93 | Chlorination at positions 5 and 7 |
| 4. Methylation (if required) | Methyl iodide or methylation reagent, base (e.g., K2CO3), solvent (e.g., DMF) | 80-85 | Introduces methyl group at position 6 |
Mechanistic Insights
- The cyclization involves nucleophilic attack of the amino group on the β-dicarbonyl carbonyl, followed by ring closure to form the fused pyrazolo[1,5-a]pyrimidine.
- Halogenation proceeds via electrophilic aromatic substitution, with regioselectivity governed by electronic effects of substituents and ring nitrogen atoms.
- Microwave irradiation accelerates these steps by providing uniform heating and energy input, facilitating bond formation and halogen incorporation.
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 266.91 g/mol | Confirms molecular composition |
| Solubility | ~0.15-1.34 mg/mL in various solvents | Influences choice of reaction medium |
| Log P (octanol/water) | ~1.8-2.15 | Indicates moderate lipophilicity, affects purification |
| Stability | Stable under standard lab conditions | Allows for flexible reaction conditions |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Studies: It is used in the study of biological interactions and as a tool for bioimaging applications.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, its photophysical properties allow it to interact with light, making it useful in optical applications .
Comparison with Similar Compounds
Key Physicochemical Properties :
Synthetically, it is prepared via nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions, enabling diversification at positions 3, 5, and 7 for drug discovery . Its halogen-rich structure enhances reactivity in cross-coupling reactions, making it valuable for generating derivatives with improved pharmacokinetic profiles .
Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine with structurally related analogs:
Structural and Functional Analogues
Halogen Substitutions
- Bromine at C3: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki with aryl boronic acids). Derivatives with Br at C3 show 2–3× higher kinase inhibitory activity compared to non-brominated analogs .
- Chlorine at C5/C7: Increases metabolic stability. The dichloro configuration in 114040-06-1 improves binding affinity to FLT3 and TRK kinases compared to mono-chloro analogs (e.g., 29274-24-6) .
Methyl Group at C6
Comparison with Fluoro Derivatives
- Fluorinated analogs (e.g., 18F-labeled pyrazolo[1,5-a]pyrimidines) exhibit superior tumor uptake in PET imaging but lack the bromine-mediated reactivity for further derivatization .
Biological Activity
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.93 g/mol. The compound features a fused ring structure that combines both pyrazole and pyrimidine moieties, characterized by the presence of bromine and chlorine substituents along with a methyl group. This unique structural configuration contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions. One effective method includes the reaction of 3-bromo-1H-pyrazole-5-amine with β-enaminone derivatives using microwave irradiation, which yields high efficiency and purity . Industrial methods may utilize continuous flow reactors and optimize reaction conditions to enhance yield further.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Its mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzymatic Inhibition
This compound has been identified as a potent enzyme inhibitor. It interacts with the active sites of target enzymes, disrupting their normal functions. This property is particularly valuable in drug design for conditions where enzyme overactivity contributes to disease progression .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promise in antimicrobial applications. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Similarity Index | Biological Activity |
|---|---|---|
| 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | 0.76 | Moderate Antitumor |
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | 0.84 | Low Antitumor |
| 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | 0.79 | Moderate Antimicrobial |
| 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine | 0.74 | Low Antimicrobial |
The unique combination of halogen atoms and a methyl group in this compound enhances its lipophilicity and reactivity compared to its analogs.
Case Studies
Recent studies have highlighted the efficacy of this compound in specific cancer models:
- Case Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents against various cancers.
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.
- Formulation Development : Investigating formulation strategies that enhance bioavailability and targeted delivery.
Q & A
Q. What are the primary synthetic strategies for preparing 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or α,β-unsaturated electrophiles, followed by halogenation. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) in dichloromethane, while chlorination at positions 5 and 7 may involve POCl₃ or SOCl₂ under reflux conditions. Post-functionalization (e.g., methylation) is often performed using alkyl halides and base catalysts like NaH in DMF .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., deviations <0.0004 Da).
- Melting Point Analysis : Cross-referenced with literature values (e.g., 200–201°C for methylated analogs) .
- IR Spectroscopy : Identification of functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
Q. How do steric and electronic effects of substituents influence reactivity?
The bromine atom at position 3 acts as a leaving group in nucleophilic substitutions, while methyl at position 6 enhances steric hindrance, directing reactions to less hindered positions. Chlorine atoms at 5 and 7 increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Discrepancies in NMR or mass spectra may arise from regioisomeric impurities or solvent effects. Strategies include:
Q. What methodologies optimize regioselectivity in halogenation reactions?
Regioselectivity is influenced by:
Q. How can computational modeling aid in designing bioactive derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with biological activity. For example, pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (Cl, Br) show enhanced binding to kinase targets due to increased electrophilicity .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
Yield discrepancies often stem from:
- Purity of Starting Materials : Impurities in 3-aminopyrazoles reduce efficiency.
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from inhomogeneous mixing.
- Workup Procedures : Differences in crystallization solvents (e.g., hexane vs. ethanol) impact recovery rates .
| Synthetic Route | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Halogenation with NBS | 76–88 | DCM, 0°C, 2 h | |
| Cyclocondensation with DMF | 62–70 | Reflux, 5–6 h |
Methodological Challenges
Q. What strategies mitigate hazards when handling reactive intermediates?
- Protective Equipment : Glove boxes for air-sensitive reagents (e.g., NaH).
- Waste Management : Segregate halogenated byproducts for specialized disposal .
- Ventilation : Use fume hoods during chlorination (POCl₃ releases HCl gas) .
Q. How can structural ambiguities in analogues be addressed during SAR studies?
- Parallel Synthesis : Generate libraries with systematic substitutions (e.g., replacing Br with CN or NH₂).
- Biological Assays : Compare IC₅₀ values against parent compound to identify critical substituents .
Experimental Design
Q. What steps ensure reproducibility in multistep syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
